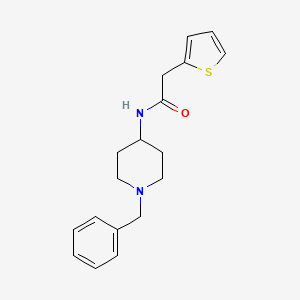

N-(1-benzylpiperidin-4-yl)-2-(thiophen-2-yl)acetamide

Description

N-(1-benzylpiperidin-4-yl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a benzyl-substituted piperidine moiety linked to a thiophene ring via an acetamide bridge. This compound has garnered attention in medicinal chemistry, particularly in the context of acetylcholinesterase (AChE) inhibition for Alzheimer’s disease (AD) therapy. As reported in , its structural analog, N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (23), exhibits potent AChE inhibition with an IC50 of 0.01 µM, positioning it as a promising anti-AD candidate. The thiophene and benzylpiperidine groups likely contribute to its binding affinity and selectivity toward AChE.

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c21-18(13-17-7-4-12-22-17)19-16-8-10-20(11-9-16)14-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDAINAPBPYEQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CC2=CC=CS2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Formation of Piperidine Derivative: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors.

Benzylation: The piperidine derivative is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Acylation: The benzylated piperidine is acylated with thiophene-2-acetic acid or its derivatives under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- The indolin-2-one group in compound 23 () significantly enhances AChE inhibition compared to simpler thiophene derivatives.

- Substitution of thiophene with chlorobenzothiazole () introduces bulkier aromatic systems, which may improve blood-brain barrier penetration but requires empirical validation.

Anti-Cancer and Anti-Microbial Acetamides

Key Observations :

- Quinazoline-sulfonyl groups () enhance anti-cancer activity, likely through kinase or DNA interaction.

- The thiophene-acetamide core in the target compound lacks the sulfonyl or quinazoline moieties critical for anti-cancer activity, explaining its specialization in AChE inhibition instead.

Pharmacokinetic and Structural Modifications

Key Observations :

- The absence of sulfamoyl groups in the target compound may limit its utility in indications requiring strong hydrogen-bond interactions (e.g., carbonic anhydrase inhibition).

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound categorized as a piperidine derivative. It features a piperidine ring substituted with a benzyl group and a thiophene ring, which contributes to its unique pharmacological properties. This compound has garnered interest for its potential therapeutic applications, particularly in the fields of neurology and pain management.

Synthesis

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(thiophen-2-yl)acetamide typically involves several steps:

- Formation of the Piperidine Ring: This can be achieved through the reduction of pyridine or cyclization of appropriate precursors.

- Benzylation: The piperidine is benzylated using benzyl chloride in the presence of bases like sodium hydride.

- Acetamide Formation: The intermediate is reacted with thiophene-2-acetic acid, often requiring activation of the carboxylic acid group using reagents such as carbodiimides.

N-(1-benzylpiperidin-4-yl)-2-(thiophen-2-yl)acetamide is believed to exert its biological effects by interacting with various neurotransmitter receptors and enzymes. Piperidine derivatives are known to modulate receptor activity, potentially affecting pathways involved in pain perception, inflammation, and neurological disorders.

Pharmacological Profile

Research indicates that this compound may exhibit:

- Analgesic Properties: Potentially effective in managing pain through modulation of pain pathways.

- Anti-inflammatory Effects: May reduce inflammation, making it a candidate for treating inflammatory conditions.

- Neuroprotective Effects: Possible applications in neurodegenerative diseases due to its interaction with neurotransmitter systems.

In Vitro and In Vivo Studies

Several studies have evaluated the biological activity of N-(1-benzylpiperidin-4-yl)-2-(thiophen-2-yl)acetamide:

- Sigma Receptor Affinity:

- Cholinesterase Inhibition:

- Anti-Cancer Activity:

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Sigma Receptor Affinity | AChE Inhibition |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)-2-(phenyl)acetamide | Structure | High affinity | Moderate |

| N-(1-benzylpiperidin-4-yl)-2-(furan-2-yl)acetamide | Structure | Moderate affinity | Low |

| N-(1-benzylpiperidin-4-yl)-2-(thiophen-2-yl)acetamide | Structure | TBD | TBD |

Note: The specific affinities for sigma receptors and AChE inhibition for N-(1-benzylpiperidin-4-yl)-2-(thiophen-2-yl)acetamide require further empirical investigation.

Case Study 1: Neurological Applications

Research has indicated that compounds similar to N-(1-benzylpiperidin-4-yl)-2-(thiophen-2-yl)acetamide show promise in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's. These studies suggest potential pathways through which this compound could exert protective effects on neuronal health.

Case Study 2: Pain Management

In preclinical models, piperidine derivatives have been tested for analgesic efficacy, showing significant reductions in pain response. Further exploration into the specific mechanisms by which N-(1-benzylpiperidin-4-yl)-2-(thiophen-2-yl)acetamide operates could yield valuable insights into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1-benzylpiperidin-4-yl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : Synthesis typically involves coupling a benzylpiperidine derivative with a thiophene acetamide precursor. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HCl) under inert atmospheres .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

- Yield optimization : Adjust reaction temperature (60–80°C), solvent (DMF or THF), and stoichiometric ratios (1:1.2 for amine:acyl chloride) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amidation | EDC, DMF, 70°C | 65–75 | 92–95 |

| Purification | Ethanol/water | 85 | 99 |

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm benzylpiperidine (δ 3.2–3.5 ppm, multiplet) and thiophene (δ 6.8–7.2 ppm, doublet) moieties .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 355.14) .

- X-ray Crystallography : SHELX suite for single-crystal analysis; slow evaporation from dichloromethane/hexane yields diffraction-quality crystals .

Advanced Research Questions

Q. What strategies are employed to analyze and resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., acetylcholinesterase inhibition at pH 7.4, 37°C) .

- Statistical validation : Use ANOVA or Student’s t-test to assess significance of discrepancies in cytotoxicity (e.g., HepG2 vs. HEK293 cell lines) .

- Meta-analysis : Aggregate data from PubChem and independent studies to identify outliers .

Q. How can structure-activity relationship (SAR) studies be designed to modify the thiophene and benzylpiperidine moieties for enhanced target affinity?

- Methodological Answer :

- Systematic substitution : Replace thiophene with furan or benzothiophene to assess π-π stacking effects .

- Piperidine modifications : Introduce methyl or fluorine groups at the 4-position to evaluate steric/electronic impacts on receptor binding .

- Data-Driven Design : QSAR models using Molinspiration or Schrödinger Suite to predict logP and polar surface area .

Q. What computational methods are used to model interactions between this compound and biological targets like acetylcholinesterase?

- Methodological Answer :

- Molecular Docking : AutoDock Vina to simulate binding poses in the acetylcholinesterase active site (PDB ID: 4EY7) .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of hydrogen bonds with Ser203 and His447 .

- Free Energy Calculations : MM-PBSA to quantify binding energy differences between analogs .

Q. How do different crystallization conditions affect the crystal structure determination using SHELX?

- Methodological Answer :

- Solvent screening : Test polar (ethanol) vs. nonpolar (toluene) solvents for crystal habit optimization .

- Temperature gradients : Slow cooling (0.5°C/hr) from 50°C to 4°C improves lattice packing .

- Data Table :

| Condition | Solvent | Crystal System | R-factor (%) |

|---|---|---|---|

| Slow evaporation | DCM/hexane | Monoclinic | 4.2 |

| Cooling | Ethanol | Orthorhombic | 3.8 |

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.